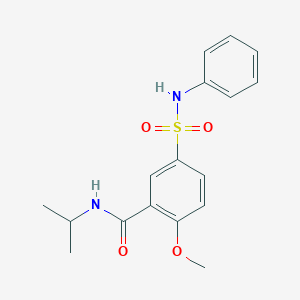![molecular formula C17H16ClNO4 B4687831 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4687831.png)
3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoic acid
Overview
Description
3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CDMA, and it has been found to have a range of biochemical and physiological effects that make it useful for a variety of laboratory experiments. In
Mechanism of Action
The mechanism of action of CDMA involves its ability to inhibit the activity of protein kinases. It has been found to bind to the ATP-binding site of these enzymes, preventing them from phosphorylating their target proteins. This inhibition can lead to a range of downstream effects, including changes in gene expression and alterations in cellular signaling pathways.
Biochemical and Physiological Effects
CDMA has a range of biochemical and physiological effects that make it useful for laboratory experiments. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. CDMA has also been found to have antiviral activity, particularly against the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDMA is its ability to selectively inhibit the activity of specific protein kinases, allowing researchers to study the effects of these enzymes on cellular processes. However, CDMA does have some limitations for lab experiments. It can be difficult to obtain in large quantities, and its solubility can be a challenge in some experimental systems.
Future Directions
There are several potential future directions for research on CDMA. One area of interest is the development of new therapeutic agents that target protein kinases, particularly those involved in cancer and inflammatory diseases. CDMA may also have potential applications in the development of new antiviral drugs. Additionally, further studies are needed to fully understand the mechanism of action of CDMA and its effects on cellular signaling pathways.
Conclusion
In conclusion, CDMA is a chemical compound that has a range of potential applications in scientific research. Its ability to selectively inhibit the activity of protein kinases makes it useful for studying a variety of cellular processes, and it has been found to have a range of biochemical and physiological effects. While there are some limitations to its use in laboratory experiments, there are also many potential future directions for research on CDMA.
Scientific Research Applications
CDMA has been used in a variety of scientific research applications, including studies of protein-protein interactions, drug discovery, and the development of new therapeutic agents. It has been found to be particularly useful in studies of the protein kinase CK2, which is involved in a range of cellular processes including cell proliferation and differentiation. CDMA has also been used to study the activity of other protein kinases, including the JAK2 and Src kinases.
properties
IUPAC Name |
3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-6-14(7-11(2)16(10)18)23-9-15(20)19-13-5-3-4-12(8-13)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRDWYSMOQTPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4687755.png)


![3-methyl-N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4687786.png)


![3-(4-fluorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4687805.png)

![2-[(cyclohexylmethyl)amino]ethanol hydrochloride](/img/structure/B4687817.png)
![1-(2,4-dimethylphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4687821.png)
![N-(1-methyl-3-phenylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4687822.png)
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4687823.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4687840.png)
